Azido-PEG10-acid

概要

説明

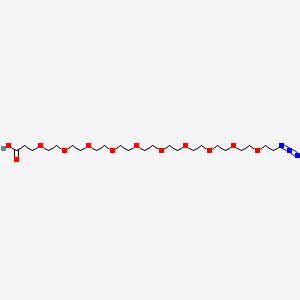

Azido-PEG10-acid is a polyethylene glycol (PEG) derivative that contains an azide group and a terminal carboxylic acid group. This compound is highly water-soluble and is commonly used in various chemical and biological applications due to its ability to form stable triazole linkages through click chemistry . The azide group is reactive with alkyne, BCN, and DBCO groups, making it a versatile reagent for bio-conjugation and drug development .

準備方法

Synthetic Routes and Reaction Conditions: Azido-PEG10-acid is typically synthesized through a multi-step process involving the functionalization of PEG with azide and carboxylic acid groups

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization .

化学反応の分析

Types of Reactions: Azido-PEG10-acid undergoes several types of chemical reactions, including:

Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of copper catalysts to form stable triazole linkages (CuAAC). .

Amide Bond Formation: The terminal carboxylic acid group can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.

Common Reagents and Conditions:

Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.

EDC or HATU: Activators used in amide bond formation reactions.

Major Products Formed:

Triazole Linkages: Formed through click chemistry reactions.

Amide Bonds: Formed through reactions with primary amines

科学的研究の応用

Drug Delivery Systems

Azido-PEG10-acid is extensively utilized in the development of drug delivery systems due to its biocompatibility and ability to form stable conjugates through click chemistry. The azide group can react with alkynes or cyclooctynes to form stable triazole linkages, facilitating the targeted delivery of therapeutic agents.

Case Study: Targeted Cancer Therapy

A recent study demonstrated the use of this compound in constructing a novel antigen delivery system for cancer vaccines. By engineering PEG10 with liver cancer-specific neoantigens, researchers created virus-like particles (VLPs) that effectively delivered peptides to antigen-presenting cells. This approach not only enhanced the immune response but also showed promising antitumor effects in hepatocellular carcinoma mouse models .

Vaccine Development

The compound is particularly valuable in vaccine formulation, where it can improve the stability and efficacy of vaccine components. The ability to link multiple antigens or adjuvants using this compound allows for the creation of more effective vaccines.

Case Study: Peptide Vaccine Delivery

In another study, this compound was used to co-deliver peptides and adjuvants to enhance the immune response against tumors. The engineered VLPs demonstrated significant potential in activating immune responses and regulating tumor microenvironments, showcasing their application in therapeutic vaccines .

Nanotechnology and Material Science

This compound plays a crucial role in nanotechnology, particularly in the synthesis of nanoparticles for biomedical applications. Its ability to form stable linkages makes it suitable for creating functionalized nanoparticles that can be used for imaging or therapeutic purposes.

Applications in Nanoparticle Synthesis

The compound has been employed in the synthesis of monodisperse nanoparticles that are functionalized for specific interactions with biological systems. These nanoparticles can be tailored for drug delivery or diagnostic imaging, enhancing their utility in medical research .

Bioconjugation and Surface Modification

This compound is widely used for bioconjugation processes where it facilitates the attachment of biomolecules to surfaces or other materials. This property is particularly beneficial in creating functional coatings for medical devices or biosensors.

Example: Functional Coatings

Researchers have utilized this compound to modify surfaces of medical implants, improving biocompatibility and reducing immune responses. This modification allows for better integration with biological tissues, enhancing the longevity and effectiveness of implants .

Potential in Neurological Research

Emerging research indicates that this compound may also have applications in neurological studies, particularly related to neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). The ability to deliver therapeutic agents directly to neuronal cells could lead to innovative treatments targeting these conditions.

Research Insights

Studies have shown elevated levels of PEG10 protein expression in ALS patients, suggesting a potential biomarker role for PEG10 derivatives like this compound in understanding disease progression and developing targeted therapies .

作用機序

Azido-PEG10-acid exerts its effects primarily through its ability to form stable linkages with other molecules. The azide group participates in click chemistry reactions, forming triazole linkages with alkyne groups. This mechanism is widely used in bio-conjugation and drug development to create stable and specific interactions between molecules . The carboxylic acid group allows for further functionalization through amide bond formation, enabling the attachment of various functional groups and biomolecules .

類似化合物との比較

- Azido-PEG1-acid

- Azido-PEG2-acid

- Azido-PEG3-acid

- Azido-PEG4-acid

- Azido-PEG5-acid

- Azido-PEG6-acid

- Azido-PEG7-acid

- Azido-PEG8-acid

- Azido-PEG9-acid

- Azido-PEG12-acid

- Azido-PEG24-acid

- Azido-PEG36-acid

Comparison: Azido-PEG10-acid is unique due to its specific length of the PEG chain, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG derivatives, this compound offers enhanced solubility and flexibility, making it suitable for a wider range of applications. Longer PEG derivatives, while offering increased solubility, may result in decreased reactivity and specificity .

生物活性

Azido-PEG10-acid is a compound that has garnered attention in the field of biochemistry and molecular biology due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and implications in various research areas.

Chemical Structure and Properties

This compound consists of a polyethylene glycol (PEG) chain with an azide functional group and a carboxylic acid group. The azide group is particularly notable for its reactivity, which facilitates various bioconjugation reactions, especially in click chemistry applications. The PEG moiety enhances the solubility and biocompatibility of the compound, making it suitable for biological systems .

The biological activity of this compound is primarily attributed to its ability to form stable linkages with biomolecules. The azide group allows for versatile conjugation with alkyne-containing molecules, enabling the synthesis of complex biomolecular constructs. This property is particularly useful in the development of targeted drug delivery systems and therapeutic agents.

Key Mechanisms:

- Click Chemistry : The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient reaction used for labeling and modifying biomolecules.

- Bioconjugation : this compound can be utilized to attach drugs, peptides, or other bioactive molecules to surfaces or carriers, enhancing their delivery and efficacy.

Applications in Research

This compound has several applications across different fields, including drug development, vaccine delivery, and molecular imaging.

1. Drug Delivery Systems

Research has demonstrated that this compound can be employed in creating drug delivery systems that enhance the stability and bioavailability of therapeutic agents. For instance, its use in PROTAC (Proteolysis Targeting Chimeras) technology allows for targeted degradation of specific proteins within cells .

| Application Area | Description |

|---|---|

| Drug Delivery | Enhances solubility and stability of drugs; facilitates targeted delivery. |

| PROTAC Technology | Used as a linker in PROTACs for selective protein degradation. |

| Vaccine Development | Aids in the conjugation of antigens to enhance immune response. |

2. Vaccine Development

Innovative studies have engineered PEG10-based virus-like particles (VLPs) using this compound as a carrier for peptide vaccines. These VLPs can effectively deliver antigens while enhancing immunogenicity, thereby improving vaccine efficacy against diseases such as cancer .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Therapeutic Vaccine Delivery : A recent study utilized PEG10 to assemble endogenous virus-like particles carrying liver cancer-specific neoantigens. The engineered particles demonstrated significant antitumor effects in preclinical models by activating immune responses against cancer cells .

- Bioconjugation Efficiency : In another study, this compound was shown to facilitate the conjugation of therapeutic agents to antibodies, significantly improving their targeting capabilities and therapeutic outcomes.

Research Findings

The biological activity of this compound has been characterized through various experimental approaches:

- In Vitro Studies : Experiments have demonstrated that this compound enhances cellular uptake of conjugated drugs compared to non-conjugated counterparts.

- In Vivo Efficacy : Animal models have shown that drug formulations utilizing this compound exhibit improved pharmacokinetics and therapeutic efficacy.

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45N3O12/c24-26-25-2-4-30-6-8-32-10-12-34-14-16-36-18-20-38-22-21-37-19-17-35-15-13-33-11-9-31-7-5-29-3-1-23(27)28/h1-22H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKQXCSLUSWFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。